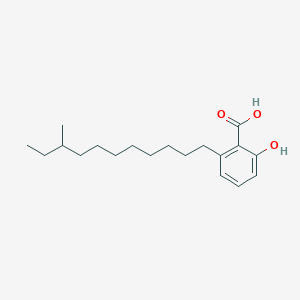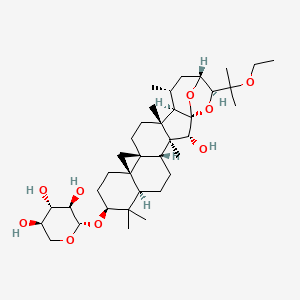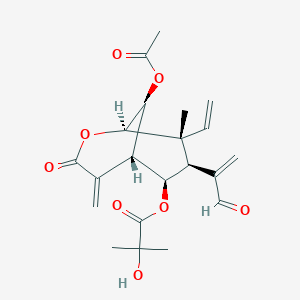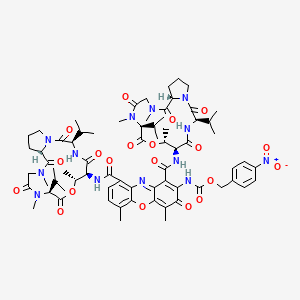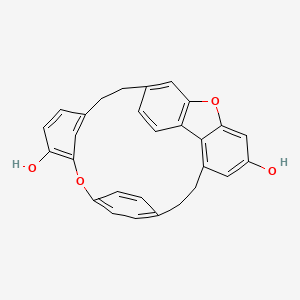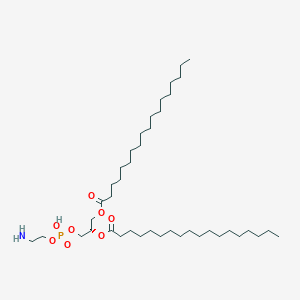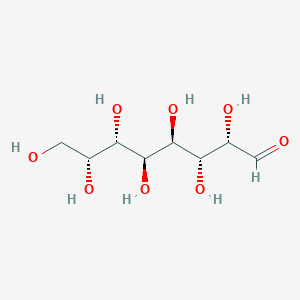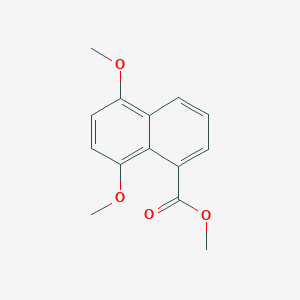
Imbricaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imbricaric acid is a carbonyl compound.
Scientific Research Applications
Biomedical Applications
Hyaluronic acid, a substance closely related to imbricaric acid, has been extensively studied for its potential in biomedical applications. Chemically modified hyaluronic acid can be transformed into various physical forms, such as hydrogels, which have been used in preclinical and clinical settings for cell therapy and regenerative medicine. The compatibility of these hydrogels with cell encapsulation and tissue injection makes them valuable for delivering cells and therapeutic agents for tissue repair and regeneration (Burdick & Prestwich, 2011).
Industrial Applications
Dicarboxylic acid esters, including imbricaric acid esters, are crucial components of modern synthetic oils. Research on esters of carbonic, adipic, and sebacic acids, which are similar to imbricaric acid, has demonstrated their utility as components of fully synthetic lubricating oil. These esters exhibit excellent properties like good oxidation and thermal stability, low volatility, and high viscosity index, making them suitable for various industrial applications (Gryglewicz & Oko, 2005).
Enzymatic Synthesis
The enzymatic synthesis of dicarboxylic acid esters, which are related to imbricaric acid esters, has been explored for their potential in producing synthetic lubricants. Techniques like immobilized enzyme catalysis and response surface methodology have been used to optimize the synthesis process, highlighting the industrial relevance of these compounds (Chaibakhsh, Abdul Rahman, & Basri, 2012).
Biochemical Engineering
In the realm of biochemical engineering, the cell-free enzymatic production of glucaric acid, which shares structural similarities with imbricaric acid, has been investigated. This approach addresses limitations of cell-free biocatalysis, such as high enzyme costs and cofactor consumption, by combining thermostable and mesophilic enzymes, incorporating a cofactor regeneration system, and immobilizing and recycling pathway enzymes. This novel framework has demonstrated significant potential in the efficient production of glucaric acid (Petroll, Care, Bergquist, & Sunna, 2019).
properties
Product Name |
Imbricaric acid |
|---|---|
Molecular Formula |
C23H28O7 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-6-propylbenzoic acid |
InChI |
InChI=1S/C23H28O7/c1-4-6-7-9-15-10-16(29-3)12-19(25)21(15)23(28)30-17-11-14(8-5-2)20(22(26)27)18(24)13-17/h10-13,24-25H,4-9H2,1-3H3,(H,26,27) |
InChI Key |
QXDIHIOKSGGXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
synonyms |
imbricaric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid;chloride](/img/structure/B1258693.png)

![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)
